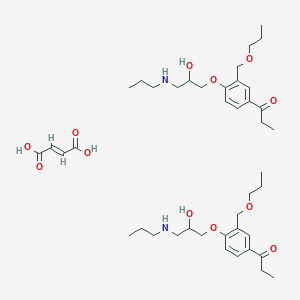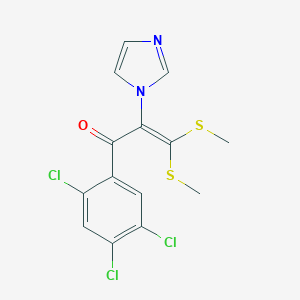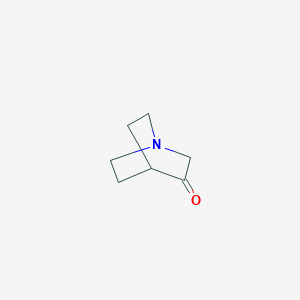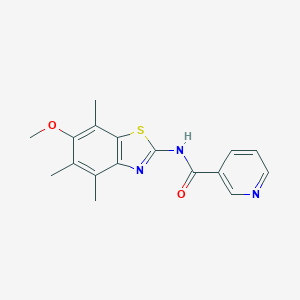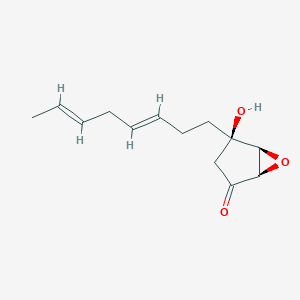
Carbacerulenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbacerulenin is a natural product that has been found to exhibit potent antibacterial and antifungal activity. It is a member of the family of compounds known as the carba analogs of the terpenoid antibiotic, the carbapenems. This compound has been the subject of extensive scientific research due to its potential as a therapeutic agent.
作用机制
The mechanism of action of carbacerulenin is not fully understood, but it is believed to involve inhibition of cell wall synthesis. This compound has been shown to bind to penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of bacterial cell walls. This leads to the inhibition of cell wall synthesis, which ultimately leads to bacterial cell death. This compound has also been shown to disrupt membrane integrity in some bacteria.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as the formation of biofilms. This compound has also been found to have an immunomodulatory effect, which means that it can modulate the immune response. This makes it a potential therapeutic agent for the treatment of infectious diseases.
实验室实验的优点和局限性
Carbacerulenin has several advantages for lab experiments. It is a natural product that can be synthesized in the laboratory, which makes it easy to obtain. It has also been found to exhibit potent antibacterial and antifungal activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal infections. However, the synthesis of this compound is a complex and challenging process that requires several steps, which can make it difficult to obtain in large quantities. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research of carbacerulenin. One direction is to investigate the mechanism of action of this compound in more detail. This will help to identify the specific targets of this compound and how it inhibits cell wall synthesis. Another direction is to investigate the potential of this compound as a therapeutic agent. This will involve conducting preclinical and clinical trials to determine its safety and efficacy in humans. Finally, there is a need to investigate the potential of this compound as a tool for studying bacterial and fungal infections. This will involve using this compound to investigate the mechanisms of infection and to identify new targets for antibacterial and antifungal drugs.
合成方法
Carbacerulenin is a natural product that is produced by the bacterium Streptomyces sp. Tü 6075. The synthesis of this compound has been achieved through total synthesis and semi-synthesis. The total synthesis of this compound involves the synthesis of the entire molecule from simple starting materials, whereas the semi-synthesis involves the modification of a natural product precursor to produce this compound. The total synthesis of this compound is a complex and challenging process that requires several steps, and it has been achieved by several research groups.
科学研究应用
Carbacerulenin has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to exhibit potent antibacterial and antifungal activity against a wide range of pathogens, including multidrug-resistant bacteria and fungi. This compound has been shown to be effective against gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans. It has also been found to be effective against biofilms, which are communities of microorganisms that can form on surfaces and are resistant to antibiotics.
属性
CAS 编号 |
147589-12-6 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
(1R,4R,5S)-4-hydroxy-4-[(3E,6E)-octa-3,6-dienyl]-6-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-6-7-8-13(15)9-10(14)11-12(13)16-11/h2-3,5-6,11-12,15H,4,7-9H2,1H3/b3-2+,6-5+/t11-,12-,13+/m0/s1 |
InChI 键 |
QHVHSBUFOWIADJ-CDDKAPTLSA-N |
手性 SMILES |
C/C=C/C/C=C/CC[C@]1(CC(=O)[C@H]2[C@@H]1O2)O |
SMILES |
CC=CCC=CCCC1(CC(=O)C2C1O2)O |
规范 SMILES |
CC=CCC=CCCC1(CC(=O)C2C1O2)O |
同义词 |
carbacerulenin dl-carbacerulenin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)



